molecular formula C27H22N2O4 B175394 N-(2-Cyano-4-oxo-4H-chromen-8-yl)-4-(4-phenylbutoxy)benzamide CAS No. 136450-11-8

N-(2-Cyano-4-oxo-4H-chromen-8-yl)-4-(4-phenylbutoxy)benzamide

Cat. No.: B175394
CAS No.: 136450-11-8
M. Wt: 438.5 g/mol
InChI Key: ANMRPVKNZDBSIX-UHFFFAOYSA-N
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Description

N-(2-Cyano-4-oxo-4H-chromen-8-yl)-4-(4-phenylbutoxy)benzamide is a complex organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-4-one core, a cyano group, and a phenylbutoxybenzamide moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyano-4-oxo-4H-chromen-8-yl)-4-(4-phenylbutoxy)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromen-4-one Core: This step often involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine to form the chromen-4-one structure.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent like potassium cyanide.

    Attachment of the Phenylbutoxybenzamide Moiety: This step involves the reaction of the chromen-4-one derivative with 4-(4-phenylbutoxy)benzoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyano-4-oxo-4H-chromen-8-yl)-4-(4-phenylbutoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The chromen-4-one core can be oxidized to form quinone derivatives.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The phenylbutoxy group can be substituted with other alkoxy or aryloxy groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various alkoxy or aryloxy derivatives.

Scientific Research Applications

N-(2-Cyano-4-oxo-4H-chromen-8-yl)-4-(4-phenylbutoxy)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

Mechanism of Action

The mechanism of action of N-(2-Cyano-4-oxo-4H-chromen-8-yl)-4-(4-phenylbutoxy)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The chromen-4-one core can interact with enzyme active sites, while the cyano and phenylbutoxybenzamide groups can enhance binding affinity and specificity. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Cyano-4-oxo-4H-chromen-8-yl)-4-methoxybenzamide
  • N-(2-Cyano-4-oxo-4H-chromen-8-yl)-4-ethoxybenzamide
  • N-(2-Cyano-4-oxo-4H-chromen-8-yl)-4-butoxybenzamide

Uniqueness

N-(2-Cyano-4-oxo-4H-chromen-8-yl)-4-(4-phenylbutoxy)benzamide is unique due to the presence of the phenylbutoxy group, which can enhance its lipophilicity and potentially improve its ability to cross cell membranes. This structural feature may contribute to its distinct biological activities compared to other similar compounds.

Properties

IUPAC Name

N-(2-cyano-4-oxochromen-8-yl)-4-(4-phenylbutoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O4/c28-18-22-17-25(30)23-10-6-11-24(26(23)33-22)29-27(31)20-12-14-21(15-13-20)32-16-5-4-9-19-7-2-1-3-8-19/h1-3,6-8,10-15,17H,4-5,9,16H2,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMRPVKNZDBSIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3OC(=CC4=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432722
Record name N-(2-Cyano-4-oxo-4H-1-benzopyran-8-yl)-4-(4-phenylbutoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136450-11-8
Record name N-(2-Cyano-4-oxo-4H-1-benzopyran-8-yl)-4-(4-phenylbutoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a mixture containing 50 g of 5-ethyl-2-methylpyridine and 50 g of toluene was added 10 g of 8-[4-(4-phenyl-1-butoxy)benzoyl]amino-2-carbamoyl-4-oxo-4H-benzopyran, and the reaction was allowed to proceed at 60° C. for 6 hours. After completion of the reaction, 400 ml of 4N hydrochloric acid was added, and the mixture was extracted with 400 ml of toluene. The extract was washed with diluted hydrochloric acid, water and aqueous sodium hydrogencarbonate, and the organic layer was concentrated under reduced pressure, which afforded 8.4 g of 8-[4-(4-phenyl-1-butoxy) benzoyl]amino-2-cyano-4-oxo-4H-benzopyran as a pale brown product (yield 88%).
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